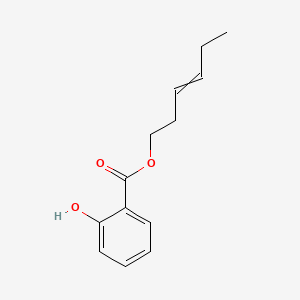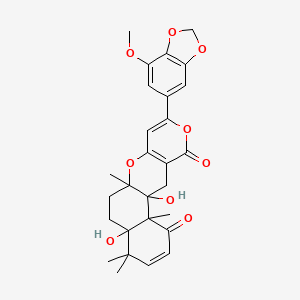
cis-3-Hexenyl salicylate
Vue d'ensemble
Description
cis-3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by other names such as Benzoic acid, 2-hydroxy-, 3-hexenyl ester, (Z)- and Salicylic acid, 3-hexenyl ester, (Z)- . This compound is commonly used as a fragrance ingredient due to its fresh, green-floral scent, reminiscent of flowers, fresh greenery, and balsam trees .
Mécanisme D'action
Target of Action
cis-3-Hexenyl salicylate is a synthetic compound that is often used in the fragrance industry due to its floral and green odor . It is also found in some sunscreens . The primary targets of this compound are the olfactory receptors, particularly in insects like lepidopteran caterpillars .
Mode of Action
The compound interacts with the olfactory receptors, triggering a response that is interpreted as a specific smell . This interaction can influence the behavior of insects, affecting their ability to discriminate among food sources .
Biochemical Pathways
It is known that the compound can influence the olfactory system of insects, potentially affecting their feeding behaviors .
Pharmacokinetics
Given its use in fragrances and sunscreens, it can be absorbed through the skin and potentially metabolized by the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound action is the elicitation of a specific smell due to its interaction with olfactory receptors . In the context of insects, this can influence their feeding behaviors . In humans, it can cause allergic reactions, such as contact dermatitis, in some individuals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy in products like sunscreens can be influenced by factors such as exposure to light and heat .
Analyse Biochimique
Biochemical Properties
cis-3-Hexenyl salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, this compound has been found to inhibit certain enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing inflammation and modulating metabolic processes. At high doses, this compound can exhibit toxic or adverse effects, including skin irritation and allergic reactions . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, this compound may accumulate in lipid-rich tissues, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization can enhance its ability to modulate specific biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl salicylate can be synthesized through the esterification of cis-3-Hexenol and Salicylic acid . The reaction typically involves azeotropic distillation to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-3-Hexenyl salicylate can undergo oxidation reactions, particularly at the hexenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Oxidized derivatives of the hexenyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
cis-3-Hexenyl salicylate has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
cis-3-Hexenyl salicylate can be compared with other similar compounds such as:
(E)-Hex-3-enyl salicylate: An isomer with a different configuration around the double bond.
Cyclohexyl salicylate: A compound with a cyclohexyl group instead of a hexenyl group, offering different olfactory properties.
Sakura salicylate: Another salicylate ester with a distinct scent profile.
Uniqueness: this compound is unique due to its specific configuration and the resulting olfactory properties, making it highly valued in the fragrance industry .
Propriétés
Numéro CAS |
65405-77-8 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
[(E)-hex-3-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |
Clé InChI |
IEPWIPZLLIOZLU-ONEGZZNKSA-N |
SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1O |
SMILES isomérique |
CC/C=C/CCOC(=O)C1=CC=CC=C1O |
SMILES canonique |
CCC=CCCOC(=O)C1=CC=CC=C1O |
Densité |
1.052 - 1.067 |
| 65405-77-8 | |
Description physique |
Liquid Clear colorless liquid / Green balsamic |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
Practically insoluble or insoluble Freely soluble (in ethanol) |
Synonymes |
3-hexenyl salicylate 3-hexenyl salicylate, (E)-isomer cis-3-hexenyl salicylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the distribution of cis-3-hexenyl salicylate on different types of fibers?
A1: Research indicates that the distribution of this compound varies significantly depending on the fiber type. For instance, on cotton fibers, it tends to concentrate in the lumen and crenulations, likely due to the presence of macro- and micropores and a higher number of polar groups. In contrast, on polyester [poly(ethylene terephthalate) (PET)], it accumulates at specific surface points and interfiber spaces, likely due to its lower polarity, smoother surface, and fewer voids []. Lyocell fibers, on the other hand, show a more uniform distribution of this compound on their surface and cross-section [].
Q2: Are there any known allergic reactions associated with this compound?
A2: Yes, there is at least one documented case of allergic contact dermatitis attributed to the use of a fragrance containing this compound []. This case highlights the potential for allergic sensitization and emphasizes the need for further research in this area.
Q3: How does the chemical structure of fibers influence the distribution of this compound?
A3: The chemical structure of a fiber plays a crucial role in how this compound is distributed. Cellulose-based fibers, such as cotton and lyocell, tend to exhibit better distribution due to their inherent polarity and porous structure, allowing the compound to penetrate and interact with the fiber matrix more effectively []. Conversely, the hydrophobic nature and smoother surface of synthetic fibers like PET result in a less uniform distribution, with the compound primarily accumulating on the surface or in inter-fiber spaces [].
Q4: Can you explain the significance of studying the distribution of aroma chemicals on fibers?
A5: Understanding how aroma chemicals, like this compound, distribute on different fibers is essential for various applications. For example, in textile engineering, this knowledge can inform the development of fabrics with enhanced fragrance retention and controlled release properties []. This can be particularly valuable for applications like sportswear or bedding, where long-lasting freshness is desirable. Additionally, understanding these interactions can be applied in areas like perfume development and product formulation to optimize fragrance delivery and longevity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)
